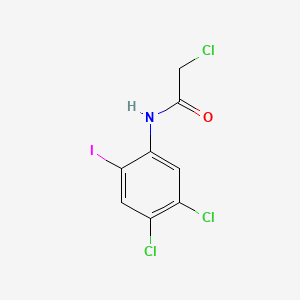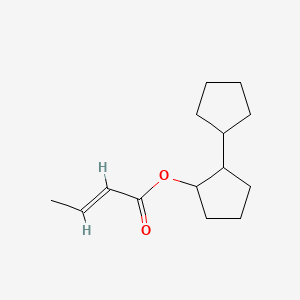
exo-2,3-Norbornanedicarboxylic Acid Monoamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Exo-2,3-Norbornanedicarboxylic Acid Monoamide: is a chemical compound with the molecular formula C9H13NO3. It is a derivative of norbornane, a bicyclic hydrocarbon, and contains both carboxylic acid and amide functional groups. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of exo-2,3-Norbornanedicarboxylic Acid Monoamide typically involves the reaction of norbornene with maleic anhydride to form the corresponding norbornanedicarboxylic anhydride. This intermediate is then reacted with ammonia or an amine to yield the monoamide derivative. The reaction conditions often include:
Solvent: Commonly used solvents include tetrahydrofuran (THF) or dichloromethane (DCM).
Temperature: The reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as pyridine may be used to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
化学反应分析
Types of Reactions: Exo-2,3-Norbornanedicarboxylic Acid Monoamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.
Major Products Formed:
Oxidation: Formation of norbornanedicarboxylic acids.
Reduction: Formation of norbornanedicarboxylic amines.
Substitution: Formation of various substituted norbornane derivatives.
科学研究应用
Exo-2,3-Norbornanedicarboxylic Acid Monoamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference standard for analytical methods.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied as an impurity in the synthesis of pharmaceutical compounds, such as antipsychotic drugs.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of exo-2,3-Norbornanedicarboxylic Acid Monoamide involves its interaction with specific molecular targets and pathways. The compound’s amide group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. Additionally, the carboxylic acid groups can participate in acid-base reactions, influencing the compound’s reactivity and interactions.
相似化合物的比较
Norbornanedicarboxylic Acid: Lacks the amide group, making it less reactive in certain reactions.
Norbornanedicarboxylic Anhydride: Contains an anhydride group instead of an amide, leading to different reactivity and applications.
Norbornanedicarboxylic Amine:
Uniqueness: Exo-2,3-Norbornanedicarboxylic Acid Monoamide is unique due to the presence of both carboxylic acid and amide functional groups, which confer distinct reactivity and versatility in chemical synthesis and research applications.
属性
分子式 |
C9H13NO3 |
|---|---|
分子量 |
183.20 g/mol |
IUPAC 名称 |
(1S,2R,3S,4R)-3-carbamoylbicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h4-7H,1-3H2,(H2,10,11)(H,12,13)/t4-,5+,6+,7-/m1/s1 |
InChI 键 |
PJARUKXCFRFPOP-JRTVQGFMSA-N |
手性 SMILES |
C1C[C@H]2C[C@@H]1[C@@H]([C@@H]2C(=O)O)C(=O)N |
规范 SMILES |
C1CC2CC1C(C2C(=O)O)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


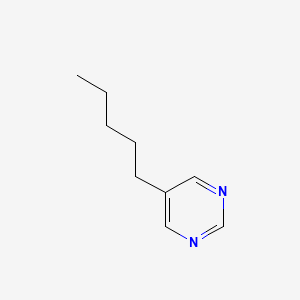
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide](/img/structure/B13829402.png)

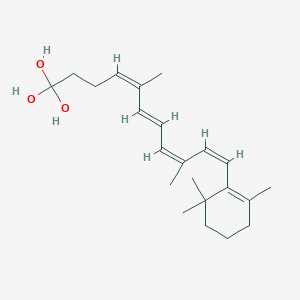
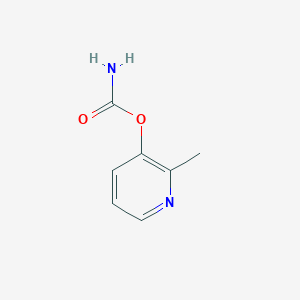
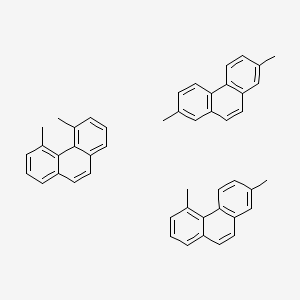
![(2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B13829432.png)
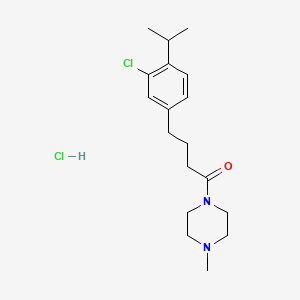
![5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one](/img/structure/B13829457.png)
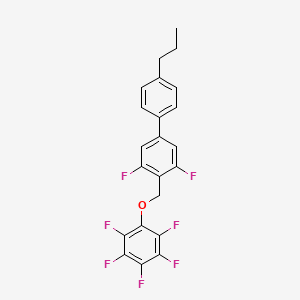
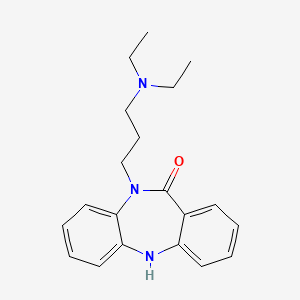
![[3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (9Z,12Z)-icosa-9,12-dienoate](/img/structure/B13829470.png)
